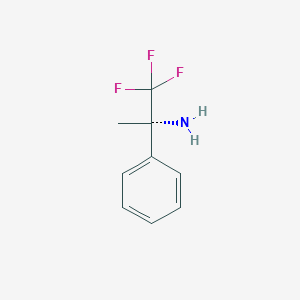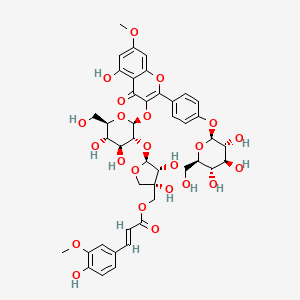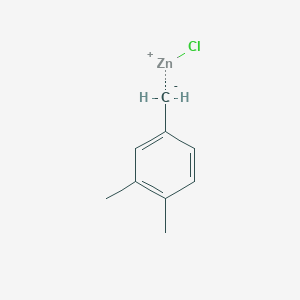
3,4-Dimethylbenzylzinc chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethylbenzylzinc chloride is an organozinc compound with the molecular formula C9H11ClZn. It is a reagent used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. This compound is known for its utility in the Negishi coupling, a reaction that forms carbon-carbon bonds between organozinc compounds and organic halides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,4-Dimethylbenzylzinc chloride can be synthesized through the reaction of 3,4-dimethylbenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction typically proceeds as follows:
Starting Materials: 3,4-Dimethylbenzyl chloride and zinc powder.
Solvent: Tetrahydrofuran.
Reaction Conditions: The mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Procedure: The zinc powder is added to a solution of 3,4-dimethylbenzyl chloride in tetrahydrofuran. The reaction mixture is stirred until the formation of this compound is complete.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Handling: Large quantities of 3,4-dimethylbenzyl chloride and zinc are handled in industrial reactors.
Automation: Automated systems control the addition of reagents and solvents, as well as the reaction conditions.
Purification: The product is purified through distillation or crystallization to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dimethylbenzylzinc chloride undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.
Cross-Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the use of a palladium or nickel catalyst, an organic halide (e.g., bromide or iodide), and a base (e.g., triethylamine). The reaction is typically carried out in an inert atmosphere at elevated temperatures.
Oxidation: this compound can be oxidized to form 3,4-dimethylbenzaldehyde using oxidizing agents such as potassium permanganate.
Major Products Formed
Negishi Coupling: The major product is a new carbon-carbon bond formed between the 3,4-dimethylbenzyl group and the organic halide.
Oxidation: The major product is 3,4-dimethylbenzaldehyde.
Aplicaciones Científicas De Investigación
3,4-Dimethylbenzylzinc chloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of functionalized materials and polymers.
Catalysis: It serves as a precursor in the preparation of catalysts for various chemical reactions.
Mecanismo De Acción
The mechanism of action of 3,4-dimethylbenzylzinc chloride in cross-coupling reactions involves the following steps:
Transmetalation: The organozinc compound transfers its organic group to a palladium or nickel catalyst.
Oxidative Addition: The catalyst undergoes oxidative addition with an organic halide, forming a metal complex.
Reductive Elimination: The metal complex undergoes reductive elimination to form the final product with a new carbon-carbon bond.
Comparación Con Compuestos Similares
Similar Compounds
Benzylzinc chloride: Similar in structure but lacks the methyl groups on the benzene ring.
4-Methylbenzylzinc chloride: Contains a single methyl group on the benzene ring.
2,4-Dimethylbenzylzinc chloride: Contains two methyl groups at different positions on the benzene ring.
Uniqueness
3,4-Dimethylbenzylzinc chloride is unique due to the presence of two methyl groups at the 3 and 4 positions on the benzene ring. This structural feature can influence its reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.
Propiedades
Fórmula molecular |
C9H11ClZn |
|---|---|
Peso molecular |
220.0 g/mol |
Nombre IUPAC |
chlorozinc(1+);4-methanidyl-1,2-dimethylbenzene |
InChI |
InChI=1S/C9H11.ClH.Zn/c1-7-4-5-8(2)9(3)6-7;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1 |
Clave InChI |
CSMMYHZBERVPRA-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C=C(C=C1)[CH2-])C.Cl[Zn+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H,4H,5H,6H-pyrrolo[2,3-c]pyrrol-6-one](/img/structure/B13909500.png)
![4-Fluoropyrazolo[1,5-A]pyridine](/img/structure/B13909507.png)
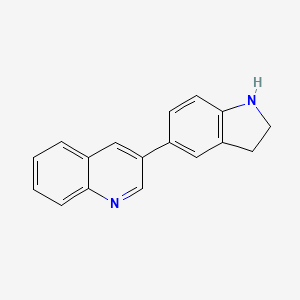
![6-Iodoimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13909520.png)
![Sodium;9-[4-[3,4-dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate](/img/structure/B13909521.png)


![1-[(4-Chlorophenoxy)acetyl]-2-methylpiperazine hydrochloride](/img/structure/B13909549.png)
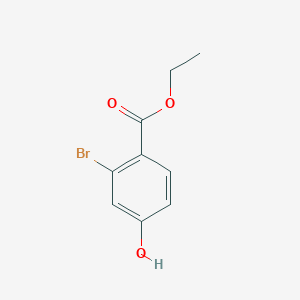
![1-O-tert-butyl 5-O-methyl 4-[[(1R)-1-phenylethyl]amino]-3,6-dihydro-2H-pyridine-1,5-dicarboxylate](/img/structure/B13909561.png)
![N-[2-(4-chlorophenyl)ethyl]pyridine-3-carboxamide](/img/structure/B13909568.png)
